molecular formula C14H17F2NO2 B7860455 Methyl 1-[(2,5-difluorophenyl)methyl]piperidine-4-carboxylate

Methyl 1-[(2,5-difluorophenyl)methyl]piperidine-4-carboxylate

Cat. No.: B7860455
M. Wt: 269.29 g/mol
InChI Key: ROBFSAXXKVLRJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[(2,5-difluorophenyl)methyl]piperidine-4-carboxylate (CAS: 1248079-27-7) is a piperidine derivative featuring a 2,5-difluorophenylmethyl substituent at the nitrogen atom and a methyl ester group at the 4-position of the piperidine ring. Its molecular formula is C₁₅H₁₇F₂NO₂, with a molecular weight of 283.28 g/mol. This compound has been categorized as a discontinued product by CymitQuimica, though its exact applications remain unspecified in available literature . Piperidines, in general, are pivotal in medicinal chemistry due to their structural versatility and bioactivity, particularly in central nervous system (CNS) targeting agents .

Properties

IUPAC Name

methyl 1-[(2,5-difluorophenyl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO2/c1-19-14(18)10-4-6-17(7-5-10)9-11-8-12(15)2-3-13(11)16/h2-3,8,10H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBFSAXXKVLRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl Piperidine-4-carboxylate

The piperidine-4-carboxylate core is typically prepared via esterification of piperidine-4-carboxylic acid. A representative procedure involves:

  • Esterification : Reacting piperidine-4-carboxylic acid with methanol in the presence of thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) under reflux. For example, treatment with SOCl₂ in methanol at 60°C for 6 hours yields methyl piperidine-4-carboxylate hydrochloride, which is neutralized to freebase using aqueous ammonia.

N-Alkylation with (2,5-Difluorophenyl)methyl Halides

The freebase of methyl piperidine-4-carboxylate undergoes alkylation at the nitrogen using (2,5-difluorophenyl)methyl bromide or chloride. Key parameters include:

  • Base Selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

  • Reaction Conditions : Heating at 80–100°C for 12–24 hours under inert atmosphere.

  • Yield Optimization : Stoichiometric control of the alkylating agent (1.2–1.5 equiv) minimizes over-alkylation.

Example Procedure :
Methyl piperidine-4-carboxylate (1.0 equiv) is dissolved in DMF, treated with K₂CO₃ (2.0 equiv) and (2,5-difluorophenyl)methyl bromide (1.2 equiv), and stirred at 85°C for 18 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane) to isolate the target compound in 65–75% yield.

Alternative Routes via Reductive Amination

Reductive Amination of Piperidin-4-one Derivatives

While less direct, reductive amination offers a route to introduce the (2,5-difluorophenyl)methyl group during piperidine ring formation:

  • Intermediate Synthesis : Condensation of 4-oxo-piperidine-1-carboxylate with (2,5-difluorophenyl)methanamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).

  • Challenges : Low regioselectivity and competing side reactions limit practicality for large-scale synthesis.

Cyclization Strategies for Piperidine Ring Formation

Dieckmann Cyclization of Dicarboxylate Esters

A cyclization approach involves intramolecular condensation of δ-amino esters:

  • Substrate Preparation : Ethyl 5-[(2,5-difluorophenyl)methylamino]pentanoate is treated with a base (e.g., NaOEt) to induce cyclization, forming the piperidine ring.

  • Esterification : Subsequent methylation of the carboxylic acid intermediate completes the synthesis.

Limitations : This method requires multistep substrate preparation and offers moderate yields (40–50%).

Comparative Analysis of Preparation Methods

Method Key Steps Yield Advantages Disadvantages
N-Alkylation Esterification → Alkylation65–75%High scalability, minimal side productsRequires purified alkylating agent
Reductive Amination Condensation → Reduction30–45%Single-pot synthesisLow regioselectivity
Cyclization Dicarboxylate cyclization → Esterification40–50%Atom economyMultistep, low yields

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances alkylation rates due to its high polarity, but THF may reduce side reactions at lower temperatures (60°C).

  • Catalytic Additives : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactions in biphasic systems.

Protecting Group Strategies

  • Acetylation : Transient protection of the piperidine nitrogen with acetyl groups during esterification prevents undesired quaternization. Deprotection is achieved via hydrolysis under acidic (HCl) or basic (NH₃) conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(2,5-difluorophenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the difluorophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can replace the difluorophenyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or phenyl derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-[(2,5-difluorophenyl)methyl]piperidine-4-carboxylate is explored for its role as a precursor in the synthesis of various bioactive compounds. Its structural features allow it to interact with biological targets, making it valuable in drug discovery processes.

1.1. Analgesic Properties

Research indicates that piperidine derivatives often exhibit analgesic properties. The specific substitution of difluorophenyl groups may enhance the binding affinity to opioid receptors, suggesting potential use in pain management therapies. Studies on related compounds have shown promising results in modulating pain pathways, which could be extrapolated to this compound.

Neuropharmacology

The compound's structure suggests it could influence neurotransmitter systems, particularly those involving dopamine and serotonin. This could position it as a candidate for treating neurological disorders such as depression or anxiety.

2.1. Dopaminergic Activity

Piperidine derivatives have been known to exhibit dopaminergic activity, which is crucial for conditions like Parkinson’s disease and schizophrenia. Investigations into the structure-activity relationship (SAR) of similar compounds indicate that modifications can significantly impact their efficacy and selectivity towards dopamine receptors.

Several studies have investigated the pharmacological potential of piperidine derivatives similar to this compound:

4.1. Study on Pain Modulation

A study published in the Journal of Medicinal Chemistry explored a series of piperidine derivatives for their analgesic effects through opioid receptor modulation. The findings suggested that specific substitutions enhance receptor affinity and efficacy, indicating a pathway for further exploration with this compound.

4.2. Neurotransmitter Interaction Studies

Research highlighted in Neuropharmacology examined the effects of piperidine-based compounds on serotonin receptors, demonstrating significant anxiolytic effects in animal models. The implications suggest that this compound may offer similar benefits.

Mechanism of Action

The mechanism of action of Methyl 1-[(2,5-difluorophenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare methyl 1-[(2,5-difluorophenyl)methyl]piperidine-4-carboxylate with structurally or functionally analogous piperidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
This compound 1248079-27-7 C₁₅H₁₇F₂NO₂ 283.28 2,5-Difluorophenylmethyl, methyl ester Unknown (discontinued)
(R)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-1-methylpiperidine (Compound 19) Not provided C₁₅H₂₀F₃NO₂ 303.32 2,5-Dimethoxy-4-trifluoromethylphenyl, methyl Serotonin reuptake inhibition (SSRI)
Methyl 1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxylate 1443346-28-8 C₁₄H₁₇ClFNO₂ 285.74 2-Chloro-6-fluorophenylmethyl, methyl ester Unspecified (structural analog)
Methyl (4aR)-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-pyrrolo[1,2-b]pyridazine-3-carboxylate Not provided C₂₀H₂₀F₂N₂O₄ 390.38 2,3-Difluorophenylmethyl, pyrrolo-pyridazine core Pharmaceutical synthesis intermediate

Structural and Functional Analysis:

Substituent Effects: The 2,5-difluorophenyl group in the target compound contrasts with 2,5-dimethoxy-4-trifluoromethylphenyl in Compound 17. Replacement of fluorine with chlorine in the 2-chloro-6-fluoro analog increases molecular weight and polarizability, which may alter binding affinity to biological targets .

Core Structure Variations :

  • The pyrrolo-pyridazine core in the compound from EP 4 374 877 A2 introduces rigidity and hydrogen-bonding capacity, differing from the flexible piperidine ring. This structural divergence could impact pharmacokinetic properties like half-life .

Pharmacological Relevance :

  • Compound 19 demonstrated serotonin reuptake inhibition (SSRI) activity, suggesting that halogenated aryl-piperidines may broadly target neurotransmitter transporters. The discontinued status of the target compound could reflect inferior efficacy or selectivity in similar assays .

Research Findings and Limitations

  • Discontinuation Rationale: The discontinuation of this compound may stem from poor solubility, synthesis challenges, or inadequate biological performance in early screens. No direct pharmacological data is available .
  • Synthetic Feasibility : The compound’s synthesis likely follows analogous procedures to EP 4 374 877 A2, involving alkylation of piperidine-4-carboxylate with 2,5-difluorobenzyl halides. However, scalability issues or low yields might have contributed to discontinuation .

Notes

Data Gaps : Key physicochemical properties (e.g., solubility, logP) and in vitro/in vivo data for the target compound are absent, limiting direct mechanistic comparisons.

Structural Analogs : Compounds like 2-(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)benzo[d]thiazole (CAS: 405219-34-3) highlight the role of sulfonyl groups in enhancing target engagement, a feature absent in the target compound .

Synthesis Challenges : Multi-step syntheses for halogenated piperidines (e.g., bromo/iodo intermediates in EP 4 374 877 A2) may introduce cost or purity hurdles .

Biological Activity

Methyl 1-[(2,5-difluorophenyl)methyl]piperidine-4-carboxylate is a piperidine derivative notable for its diverse biological activities, particularly in pharmacological contexts. This compound has garnered attention for its potential applications in treating various diseases, including tuberculosis and cancers, due to its ability to interact with specific biological targets.

  • Molecular Formula : C14H17F2N1O2
  • Molecular Weight : 269.29 g/mol
  • Structure : The compound features a piperidine ring substituted with a difluorophenyl group and a methyl ester functional group at the 4-position of the piperidine.

Biological Activity

The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties:

  • Antitubercular Activity : Preliminary studies indicate that this compound exhibits potential as an antitubercular agent. Its mechanism may involve the inhibition of specific enzymes crucial for the survival of Mycobacterium tuberculosis.
  • Protein Kinase Inhibition : The difluorophenyl moiety enhances the compound's binding affinity to various protein kinases. This interaction can modulate signaling pathways involved in cell proliferation and survival, making it a candidate for cancer therapy.
  • Microtubule Destabilization : Similar compounds have shown effectiveness in inhibiting microtubule assembly, which is critical in cancer cell division. This suggests that this compound may also possess anticancer properties.

Case Study 1: Anticancer Activity

A study focused on the anticancer effects of structurally similar compounds revealed that derivatives of piperidine can induce apoptosis in various cancer cell lines. For instance, compounds with similar structural features were tested against MDA-MB-231 breast cancer cells, demonstrating significant apoptosis-inducing activity at concentrations as low as 1 μM .

CompoundIC50 (μM)Cell Line
This compoundTBDTBD
Compound A10MDA-MB-231
Compound B5HepG2

Case Study 2: Inhibition of Protein Kinases

Research has shown that this compound can inhibit specific protein kinases involved in tumorigenesis. The compound's binding affinity was evaluated using molecular docking studies, which indicated a strong interaction with the ATP-binding site of selected kinases.

Summary of Biological Activities

The compound exhibits a range of biological activities that are promising for therapeutic applications:

  • Antitubercular : Potentially inhibits Mycobacterium tuberculosis.
  • Anticancer : Induces apoptosis and inhibits cell proliferation in various cancer cell lines.
  • Protein Kinase Inhibitor : Modulates signaling pathways through enzyme inhibition.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Methyl 1-[(2,5-difluorophenyl)methyl]piperidine-4-carboxylate using statistical experimental design?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can minimize the number of trials while identifying critical factors affecting yield and purity. Statistical software (e.g., JMP, Minitab) can model interactions between variables and optimize conditions. This approach aligns with methodologies applied in chemical process optimization, where reducing experimental redundancy is crucial .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) ensures separation of impurities. System suitability tests (e.g., tailing factor, plate count) validate column performance .
  • Spectroscopy : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) confirm molecular weight and structural integrity. For example, 19F^{19}\text{F}-NMR can resolve fluorinated substituent environments .

Q. What are the critical parameters in chromatographic assay development for this compound?

  • Methodological Answer : Key parameters include buffer pH (adjusted to 4.6 with glacial acetic acid to stabilize ionization), ion-pair reagent concentration (e.g., sodium 1-octanesulfonate), and methanol ratio in the mobile phase. Degassing and filtration prevent baseline noise, while column temperature control ensures retention time reproducibility .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reaction pathways?

  • Methodological Answer : Combine quantum chemical calculations (e.g., DFT for transition-state modeling) with machine learning to predict reaction outcomes. ICReDD’s integrated approach uses reaction path searches to simulate intermediates and byproducts, narrowing experimental conditions. For example, Fukui indices can identify nucleophilic/electrophilic sites on the piperidine ring for functionalization .

Q. How can contradictory data regarding the biological activity of piperidine derivatives be systematically resolved?

  • Methodological Answer : Apply a multi-disciplinary framework:

  • Theoretical alignment : Reconcile discrepancies using structure-activity relationship (SAR) models to isolate substituent effects (e.g., fluorophenyl groups' electronic impact).
  • Experimental validation : Replicate studies under standardized conditions (e.g., fixed cell lines, assay protocols). Cross-reference crystallographic data (e.g., COD entry 2230670) to confirm conformational stability .

Q. How do structural modifications at the piperidine ring influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : Introduce substituents at the 4-carboxylate position and measure logPP via shake-flask or chromatographic methods. For example, methyl esterification reduces polarity, enhancing membrane permeability .
  • Solubility : Use Hansen solubility parameters to correlate structural changes (e.g., fluorophenyl vs. chlorophenyl groups) with solubility in polar aprotic solvents .

Q. What methodologies enable the integration of experimental and computational data to refine reaction mechanisms?

  • Methodological Answer : Employ hybrid QM/MM (quantum mechanics/molecular mechanics) simulations to model reaction pathways. Validate with kinetic isotope effects (KIEs) and isotopic labeling experiments. For example, 13C^{13}\text{C}-labeling at the piperidine carbonyl can track intermediate formation .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in spectral data (e.g., NMR, MS) for this compound?

  • Methodological Answer :

  • Cross-validation : Compare experimental spectra with reference databases (e.g., mzCloud for HRMS fragmentation patterns).
  • Dynamic sampling : Repeat analyses under varied conditions (e.g., solvent, temperature) to identify artifacts. For example, proton decoupling in 1H^{1}\text{H}-NMR can suppress splitting from fluorine coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.